molecular formula C20H37N2O6P B8025117 Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B8025117
M. Wt: 432.5 g/mol
InChI Key: HEBYJWFLALAISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a polyethylene glycol-based linker molecule. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to its alkyne group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the study of protein interactions and degradation pathways.

    Medicine: Plays a role in the development of targeted therapies, particularly in cancer research.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific combination of a long PEG chain and an alkyne group, making it highly versatile for click chemistry and PROTAC synthesis .

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBYJWFLALAISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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